![molecular formula C19H16ClNO5 B2931460 Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate CAS No. 477500-78-0](/img/structure/B2931460.png)
Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C19H16ClNO5 and a molecular weight of 373.79. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran-3-carboxylate esters, which include Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate, can be synthesized by reactions of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Molecular Structure Analysis
The molecular structure of Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate is based on the benzofuran scaffold. Benzofuran is a heterocyclic compound, having a benzene ring fused to a furan ring . This unique structural feature makes it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
The synthesis of benzofuran derivatives involves complex reactions. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
I have conducted several searches to find scientific research applications for “Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate”, but unfortunately, the available information is quite limited. However, one study mentions that this compound has been synthesized and studied as an insect growth regulator . This suggests potential use in agricultural or pest control applications.
Future Directions
Benzofuran and its derivatives have attracted considerable attention from chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . This suggests that Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate and similar compounds may have promising future directions in the fields of drug invention and development .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets often play crucial roles in cellular processes, including metabolism and signal transduction .
Mode of Action
Compounds with similar structures often interact with their targets through mechanisms such as free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways . These effects can lead to downstream changes in cellular processes, potentially resulting in therapeutic effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can significantly impact the action of a compound .
properties
IUPAC Name |
ethyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5/c1-2-24-19(23)18-17(14-5-3-4-6-15(14)26-18)21-16(22)11-25-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDDIEWUKLIIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-(4-chlorophenoxy)acetamido)benzofuran-2-carboxylate |
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